C26H39N3O4S

Opioid receptor pharmacology Radioligand binding PAMORA

Researchers requiring a peripherally selective opioid antagonist with balanced μ/κ binding for GI motility or P-gp transport studies often face limited access to well-characterized, high-purity material. Axelopran sulfate directly addresses this need: - Balanced μ/κ affinity (pKi 9.8/9.9) enables dual-receptor antagonism without co-administering two selective antagonists, ideal for dissecting opioid-mediated GI stasis. - Highest reported peripheral selectivity index (161) among PAMORAs preserves central analgesia at oral doses, ensuring gut-specific pharmacology. - Validated P-gp substrate (efflux ratio 10-24) serves as a reference probe for blood-brain barrier transporter studies with established in vitro-in vivo translatability.

Molecular Formula C26H39N3O4S
Molecular Weight 489.7 g/mol
Cat. No. B12630209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC26H39N3O4S
Molecular FormulaC26H39N3O4S
Molecular Weight489.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C(C)C)C(=O)NCCC3=CCCCC3
InChIInChI=1S/C26H39N3O4S/c1-19(2)24(26(31)27-16-13-21-7-5-4-6-8-21)28-25(30)22-14-17-29(18-15-22)34(32,33)23-11-9-20(3)10-12-23/h7,9-12,19,22,24H,4-6,8,13-18H2,1-3H3,(H,27,31)(H,28,30)/t24-/m0/s1
InChIKeyBHKKTZPGGNQUGJ-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Axelopran Sulfate (C26H39N3O4S) Overview


The molecular formula C26H39N3O4S corresponds most prominently to axelopran sulfate (TD‑1211 sulfate; CAS 949904‑50‑1), a small‑molecule, multivalent opioid receptor antagonist developed by Theravance Biopharma [1]. Axelopran is a member of the phenyltropane class and functions as a neutral antagonist at μ‑, κ‑, and δ‑opioid receptors with a notably balanced μ/κ affinity profile [2]. It was designed via a multivalent drug‑discovery approach to achieve high peripheral selectivity—robustly reversing opioid‑induced gastrointestinal dysmotility while minimizing CNS penetration and sparing centrally mediated analgesia [3].

Why Axelopran Sulfate Cannot Be Substituted


Peripherally acting μ‑opioid receptor antagonists (PAMORAs) are a mechanistically unified class, yet individual members diverge sharply in receptor subtype selectivity, oral bioavailability, peripheral selectivity index, neutral vs. partial agonist character, and P‑glycoprotein substrate status [1]. For example, alvimopan carries μ‑receptor selectivity with negligible oral bioavailability (F ≈ 0.6%), while methylnaltrexone exhibits substantially weaker binding affinity (μ pKi ≈ 8.1) and requires markedly higher doses for in vivo GI activity [1][2]. Therefore, substituting axelopran with another PAMORA without accounting for these quantitative differences will alter experimental outcomes in receptor‑occupancy, pharmacokinetic, and pharmacodynamic studies [3].

Axelopran Sulfate Differentiation Evidence


Balanced μ/κ Opioid Receptor Affinity

Axelopran (19i) exhibits a near‑equivalent binding affinity for human recombinant μ‑opioid receptor (pKi = 9.8; Ki ≈ 0.158 nM) and guinea pig κ‑opioid receptor (pKi = 9.9; Ki ≈ 0.126 nM), with roughly 10‑fold lower affinity for human δ‑opioid receptor (pKi = 8.8; Ki ≈ 1.58 nM). This μ ≈ κ > δ selectivity profile contrasts with alvimopan (μ‑selective: μ pKi = 9.5 vs. κ pKi = 8.3, a >10‑fold difference) and methylnaltrexone (MNTX: μ pKi = 8.1 vs. κ pKi = 7.7) [1][2][3]. The balance of μ/κ antagonism is a distinguishing pharmacological fingerprint.

Opioid receptor pharmacology Radioligand binding PAMORA Receptor subtype selectivity μ/κ ratio

In Vivo Peripheral Selectivity

In mice, axelopran (19i) displays a peripheral selectivity index of 40 (CNS antinociception ID50 / intestinal transit ID50) and 161 (CNS antinociception ID50 / gastric emptying ID50), substantially exceeding the values for naltrexone (1.4 and 1.6), alvimopan (>8 and >33), and the active alvimopan metabolite ADL 08‑0011 (17 and 41) [1]. This indicates that axelopran achieves GI‑restricted opioid antagonism at oral doses that are 40‑ to 161‑fold below those required to reverse centrally mediated morphine analgesia.

Peripheral selectivity Blood‑brain barrier CNS penetration In vivo pharmacodynamics Opioid‑induced constipation

Oral Bioavailability

In male Sprague‑Dawley rats, axelopran (19i) achieves an oral bioavailability (%F) of 27% with a dose‑normalized Cmax of 0.21 μg/mL and AUC(0–t) of 0.47 μg·h/mL following a 5 mg/kg oral dose. Under comparable or higher oral dosing conditions, alvimopan exhibited only 0.6% oral bioavailability (Cmax 0.01 μg/mL at 10 mg/kg), while methylnaltrexone (MNTX) reached 2.6% (Cmax 0.57 μg/mL at 100 mg/kg) [1]. This represents a 45‑fold bioavailability advantage over alvimopan and a 10‑fold advantage over MNTX at substantially lower administered doses.

Oral bioavailability Pharmacokinetics Drug absorption PAMORA Caco‑2 permeability

Receptorome Selectivity

At a concentration of 1 μM—approximately 6,300‑fold above its μ‑opioid receptor Ki value (0.158 nM)—axelopran (19i) produced no significant effect on radioligand binding or functional activity at any of 80 receptors, ion channels, and enzymes tested in a broad selectivity panel [1][2]. This high degree of opioid receptor selectivity minimizes the risk of off‑target pharmacology when used in complex biological systems where other PAMORAs may exhibit ancillary activities.

Receptor selectivity Off‑target screening Safety pharmacology Opioid receptor Radioligand binding panel

P‑Glycoprotein Substrate Status

Axelopran (19i) is a confirmed P‑glycoprotein (P‑gp) substrate, exhibiting efflux ratios of 10 in Caco‑2 monolayers and 24 in MDR1‑MDCK cells [1]. This active efflux at the blood‑brain barrier complements its physicochemical properties (tPSA = 107 Ų, 3 HBD, clogD₇.₄ = 0.5) to enforce peripheral restriction. Studies in MDR1a/1b knockout mice confirmed that CNS drug concentrations increased significantly when P‑gp efflux was absent [1]. In contrast, naloxegol relies primarily on PEGylation‑driven polarity for peripheral restriction, while methylnaltrexone depends on its quaternary amine charge, representing mechanistically distinct approaches to CNS exclusion.

P‑glycoprotein Efflux transporter Blood‑brain barrier Caco‑2 permeability MDR1‑MDCK

Phase 2b Efficacy in Opioid‑Induced Constipation

In a 5‑week, randomized, double‑blind, placebo‑controlled Phase 2b trial (N=215), axelopran at 10 mg and 15 mg once‑daily doses produced clinically meaningful and statistically significant increases in weekly complete spontaneous bowel movements (CSBMs) over weeks 2–5 compared to placebo. The mean change from baseline in weekly average CSBMs was +2.6 (p=0.0010) for 10 mg and +2.5 (p=0.0003) for 15 mg axelopran vs. +0.8 for placebo. Corresponding SBM changes were +3.4 (p=0.0038) and +3.7 (p=0.0003) vs. +1.9 for placebo [1]. Efficacy was sustained irrespective of OIC duration (<5 or >5 years). While cross‑trial comparisons must be interpreted cautiously, these effect sizes are numerically within or above the range reported for approved PAMORAs (e.g., methylnaltrexone, naloxegol, naldemedine) in their respective registrational trials.

Phase 2b clinical trial Opioid‑induced constipation Complete spontaneous bowel movements Spontaneous bowel movements PAMORA efficacy

Axelopran Sulfate Application Scenarios


Opioid‑Induced GI Dysmotility Models

In rodent models of opioid‑induced constipation or postoperative ileus where both μ‑ and κ‑opioid receptor subtypes contribute to GI stasis, axelopran's balanced μ/κ binding profile (μ pKi 9.8, κ pKi 9.9) provides a pharmacological tool capable of simultaneous dual‑receptor antagonism. This contrasts with μ‑selective agents such as alvimopan (μ pKi 9.5, κ pKi 8.3) that leave κ‑mediated inhibitory tone unopposed [1]. Researchers studying the relative contribution of peripheral κ‑receptors to colonic transit can use axelopran to dissect μ‑ vs. κ‑mediated components without needing to co‑administer two selective antagonists.

Oral Peripheral Selectivity Studies

Axelopran's peripheral selectivity index of 161 (gastric emptying vs. CNS antinociception) is the highest reported among characterized PAMORAs, exceeding that of naltrexone (1.6), alvimopan (>33), and ADL 08‑0011 (41) [1]. In behavioral pharmacology studies where preservation of centrally mediated opioid analgesia is essential, axelopran enables peripheral opioid receptor blockade at oral doses that do not reverse morphine‑induced antinociception. This makes it the compound of choice for investigating gut‑specific opioid pharmacology without confounding central effects.

P‑gp Drug‑Drug Interaction Studies

With confirmed P‑gp efflux ratios of 10 (Caco‑2) and 24 (MDR1‑MDCK) and experimental validation in MDR1a/1b knockout mice showing increased CNS exposure upon P‑gp ablation, axelopran serves as a well‑characterized probe substrate for P‑gp‑mediated transport studies at the blood‑brain barrier [1]. Pharmaceutical scientists evaluating P‑gp inhibitor candidates or studying species‑dependent P‑gp expression can use axelopran as a reference compound with known in vitro‑to‑in vivo translatability for transporter‑mediated CNS exclusion.

Immuno‑Oncology Combination Studies

Emerging evidence suggests that μ‑opioid receptor signaling contributes to opioid‑induced immunosuppression in the tumor microenvironment. Axelopran's high peripheral selectivity, broad receptorome selectivity (inactive at 80 non‑opioid targets at 6,300× μ Ki), and established clinical safety profile from Phase 2b OIC trials support its investigation as an adjunct to immune checkpoint inhibitors [1][2]. Ongoing Phase 2 trials are evaluating axelopran co‑administered with pembrolizumab in head and neck cancer, capitalizing on its ability to reverse opioid‑mediated immune suppression without interfering with CNS‑mediated analgesia in cancer pain patients [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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